N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-15-12-18(4-7-23-15)26-8-5-16(6-9-26)14-24-21(27)22(28)25-17-2-3-19-20(13-17)30-11-10-29-19/h2-4,7,12-13,16H,5-6,8-11,14H2,1H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBJJQMJYNIDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with a complex structure that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored through various studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 409.5 g/mol. The presence of the benzodioxane structure is significant as it is often associated with various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O4 |
| Molecular Weight | 409.5 g/mol |
| Structure | Contains oxalamide and benzodioxane moieties |
Antitumor Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of benzodioxane have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of apoptosis pathways and inhibition of angiogenesis.
Anti-inflammatory Properties
The compound's oxalamide group is known for its anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may possess similar effects, potentially offering therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
Studies on related compounds have demonstrated antimicrobial activity against various bacterial strains. The potential for this compound to act against specific pathogens warrants further investigation. In vitro assays are needed to evaluate its efficacy against common bacterial and fungal strains.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety:
- Antitumor Activity : A study reported that derivatives with similar structures inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Anti-inflammatory Mechanisms : Research indicated that certain oxalamide derivatives reduced inflammation in animal models by suppressing the production of TNF-alpha and IL-6.
- Molecular Docking Studies : In silico studies suggest that this compound interacts favorably with targets such as acetylcholinesterase and alpha-glucosidase, indicating potential for neurological and metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct pharmacological or biochemical data for this compound are unavailable in the provided evidence, its structural analogs and synthetic methodologies offer insights for comparative analysis. Below, we evaluate its features against two tetrahydroimidazo[1,2-a]pyridine derivatives (1l and 2d) from and , focusing on structural, synthetic, and analytical aspects.
Key Observations:
Core Structure Differences: The target compound’s dihydrobenzodioxin core lacks the fused imidazole ring present in 1l and 2d.
Substituent Effects :
- The 2-methylpyridin-4-yl group in the target compound introduces a basic nitrogen, which may enhance solubility and CNS penetration compared to the nitro and benzyl groups in 1l and 2d.
- The absence of electron-withdrawing groups (e.g., nitro in 1l/2d) in the target compound suggests reduced electrophilic reactivity, favoring pharmacokinetic stability.
Synthetic Challenges :
- Yields for 1l (51%) and 2d (55%) indicate moderate efficiency in their one-pot syntheses. The target compound’s synthesis (if analogous) may face challenges in coupling the dihydrobenzodioxin and piperidine fragments, requiring optimized catalysis or protection strategies.
Pharmacological Comparison Framework
Though inhibition constants (Ki) or IC50 values for the target compound are unavailable, provides a foundational framework for comparing enzymatic inhibition profiles. For example, if the target acts as an inhibitor, its potency relative to analogs could be assessed using the Cheng-Prusoff equation (Ki = I50 / (1 + [S]/Km)), which relates inhibitor concentration (I50) to substrate competition . Structural features like the oxalamide linker may lower Ki values (higher affinity) compared to ester-containing analogs like 1l or 2d.
Preparation Methods
Alkylation of 2,3-Dihydroxybenzoic Acid
Methyl 2,3-dihydroxybenzoate is alkylated with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 12 hours. Cyclization yields methyl 2,3-dihydrobenzo[b]dioxine-6-carboxylate, which is hydrolyzed to the free acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.
Conversion to Primary Amine
The carboxylic acid intermediate is converted to the amide via a mixed-anhydride method using ethyl chloroformate and triethylamine (Et3N), followed by Hofmann rearrangement with bromine and sodium hydroxide (NaOH) to yield 2,3-dihydrobenzo[b]dioxin-6-amine.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 1,2-Dibromoethane, K2CO3, DMF, 80°C | 85 |
| Hydrolysis | LiOH, THF/H2O, reflux | 92 |
| Hofmann Rearrangement | Br2, NaOH, H2O | 78 |
Preparation of (1-(2-Methylpyridin-4-yl)piperidin-4-yl)methylamine
Reductive Amination of Piperidine-4-carboxaldehyde
Piperidine-4-carboxaldehyde is reacted with 2-methylpyridin-4-amine in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH3CN) to afford 1-(2-methylpyridin-4-yl)piperidine-4-carbaldehyde.
Reductive Amination to Primary Amine
The aldehyde intermediate is subjected to reductive amination with ammonium acetate (NH4OAc) and NaBH3CN in methanol, yielding (1-(2-methylpyridin-4-yl)piperidin-4-yl)methylamine.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | 2-Methylpyridin-4-amine, NaBH3CN, MeOH | 76 |
| Aldehyde Reduction | NH4OAc, NaBH3CN, MeOH | 82 |
Oxalamide Coupling
Activation of Oxalic Acid
Oxalyl chloride (ClCOCOCl) is used to generate the reactive oxalyl dichloride intermediate in anhydrous dichloromethane (DCM) at 0°C.
Sequential Amine Coupling
The dichloride is reacted with 2,3-dihydrobenzo[b]dioxin-6-amine in DCM with Et3N as a base, followed by addition of (1-(2-methylpyridin-4-yl)piperidin-4-yl)methylamine. The reaction is stirred at room temperature for 24 hours.
Optimization Note:
- Solvent polarity (DMF vs. DCM) impacts yield: DCM affords higher purity (≥95%) but lower yield (70–85%), while DMF increases yield (90%) at the expense of purification complexity.
Key Data:
| Parameter | Conditions | Outcome |
|---|---|---|
| Solvent | Anhydrous DCM | Purity: 95% |
| Base | Et3N (2.2 equiv) | Yield: 78% |
| Temperature | 0°C → RT | Reaction Time: 24h |
Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC (C18 column, MeOH/H2O = 70:30): Retention time = 12.3 min, purity >98%.
Challenges and Mitigation Strategies
Steric Hindrance in Coupling
Bulky substituents on the piperidine moiety reduce coupling efficiency. Mitigation includes:
Byproduct Formation
- Observed Byproduct : N,N'-Bis(benzodioxin)oxalamide (5–10%).
- Solution : Gradient column chromatography (hexane/ethyl acetate).
Q & A
Q. What are the optimized synthetic routes for N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Formation of the oxalamide core via coupling of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with an activated oxalate derivative.
Functionalization of the piperidine moiety via reductive amination or nucleophilic substitution to introduce the 2-methylpyridin-4-yl group.
Final coupling under anhydrous conditions (e.g., DMF or dichloromethane) with a base like triethylamine to neutralize HCl byproducts .
Key considerations include temperature control (reflux vs. room temperature) and solvent selection to maximize yield (70–85%) and purity (>95%).
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks, particularly for the dihydrodioxin and piperidine moieties.
- IR Spectroscopy : Identification of amide C=O stretches (~1650–1700 cm) and aromatic C-H vibrations.
- X-ray Crystallography : Resolves spatial arrangements of substituents and hydrogen-bonding patterns in the solid state .
Q. What are the initial hypotheses for its mechanism of action?
- Methodological Answer : Structural analogs suggest potential interactions with:
- Enzymes : Inhibition of cyclooxygenase (COX) or kinases due to the oxalamide’s hydrogen-bonding capacity.
- Receptors : Modulation of GPCRs (e.g., serotonin or dopamine receptors) via the piperidine-pyridine scaffold.
Preliminary assays should include enzyme inhibition studies (IC) and receptor-binding assays using radiolabeled ligands .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Contradictions in IC values or target specificity may arise from:
- Assay Conditions : Variability in buffer pH, temperature, or co-solvents (e.g., DMSO concentration).
- Compound Purity : HPLC-MS validation (>98% purity) to rule out impurities.
- Cellular vs. Enzymatic Assays : Compare results across in vitro (purified enzymes) and cell-based systems (e.g., HEK293 transfected with target receptors).
Statistical tools like ANOVA or dose-response curve normalization can clarify discrepancies .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or sulfonamide) on the dihydrodioxin ring.
- Metabolic Stability : Replace labile methyl groups on the pyridine ring with deuterated analogs or fluorinated substituents.
- Prodrug Design : Mask the oxalamide moiety with ester linkages for improved absorption .
Table 1 : Structure-Activity Relationship (SAR) Modifications
| Modification Site | Effect on Solubility | Metabolic Stability |
|---|---|---|
| Dihydrodioxin (C6) | ↑ with -OH/-SOH | ↓ Cytochrome P450 oxidation |
| Piperidine (N1) | Neutral effect | ↑ with bulky substituents |
Q. What experimental approaches validate target engagement in vivo?
- Methodological Answer :
- Knockout Models : Compare activity in wild-type vs. target gene-knockout animals.
- PET Imaging : Use - or -labeled analogs to track tissue distribution.
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) to measure binding affinity (K) in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
